molecular formula C14H18O2 B14462875 (4-Cyclohexylphenyl) acetate CAS No. 73761-76-9

(4-Cyclohexylphenyl) acetate

Cat. No.: B14462875
CAS No.: 73761-76-9
M. Wt: 218.29 g/mol
InChI Key: TUCUJNDETJDZTH-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl) acetate is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl) acetate typically involves a Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio) acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: (4-Cyclohexylphenyl) acetic acid and ethanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclohexylphenyl) acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexylphenyl) acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4-cyclohexylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUJNDETJDZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323555
Record name (4-cyclohexylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73761-76-9
Record name NSC404290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-cyclohexylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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